molecular formula C10H14N4O B13282406 1-(Pyrazine-2-carbonyl)piperidin-4-amine

1-(Pyrazine-2-carbonyl)piperidin-4-amine

Cat. No.: B13282406
M. Wt: 206.24 g/mol
InChI Key: OOPVDYMIOCWMPK-UHFFFAOYSA-N
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Description

1-(Pyrazine-2-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula C10H14N4O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a pyrazine ring attached to a piperidine ring through a carbonyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazine-2-carbonyl)piperidin-4-amine typically involves the reaction of pyrazine-2-carboxylic acid with piperidin-4-amine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazine-2-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyrazine or piperidine rings .

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in anti-tubercular research, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.

    Piperidine Derivatives: Compounds like 4-aminopiperidine and 4-piperidone share structural similarities with 1-(Pyrazine-2-carbonyl)piperidin-4-amine.

Uniqueness

This compound is unique due to its combined pyrazine and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with simpler analogs.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C10H14N4O/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6,11H2

InChI Key

OOPVDYMIOCWMPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=NC=CN=C2

Origin of Product

United States

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